(-)-Quinpirole hydrochloride
(-)-Quinpirole hydrochloride
Selective dopamine D2 receptor agonist (Ki values are 4.8, ~24, ~30 and 1900 nM at D2, D3, D4 and D1 receptors respectively).
Brand Name:
Vulcanchem
CAS No.:
85798-08-9
VCID:
VC0004210
InChI:
InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1
SMILES:
CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl
Molecular Formula:
C13H22ClN3
Molecular Weight:
255.79 g/mol
(-)-Quinpirole hydrochloride
CAS No.: 85798-08-9
Inhibitors
VCID: VC0004210
Molecular Formula: C13H22ClN3
Molecular Weight: 255.79 g/mol
CAS No. | 85798-08-9 |
---|---|
Product Name | (-)-Quinpirole hydrochloride |
Molecular Formula | C13H22ClN3 |
Molecular Weight | 255.79 g/mol |
IUPAC Name | (4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride |
Standard InChI | InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1 |
Standard InChIKey | HJHVRVJTYPKTHX-HTMVYDOJSA-N |
Isomeric SMILES | CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl |
SMILES | CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl |
Canonical SMILES | CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl |
Description | Selective dopamine D2 receptor agonist (Ki values are 4.8, ~24, ~30 and 1900 nM at D2, D3, D4 and D1 receptors respectively). |
Synonyms | (4aR-trans)-4,4a,5,6,7,8,8a,9-Octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline hydrochloride |
PubChem Compound | 55397 |
Last Modified | Nov 11 2021 |
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